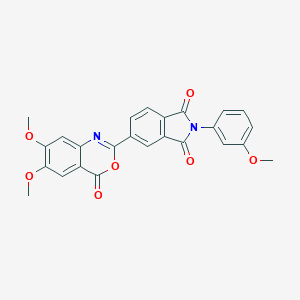
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a natural compound that belongs to the class of benzoxazinoids. It is widely found in cereal crops such as maize and wheat, and plays a crucial role in plant defense against pests and diseases. DIMBOA has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields.
作用機序
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of oxidative stress and the inhibition of various enzymes and signaling pathways. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione acts as a natural defense mechanism against pests and diseases by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes involved in inflammation and cancer development, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of various enzymes and signaling pathways, and the modulation of gene expression. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to play a crucial role in plant defense against pests and diseases, by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic chemicals. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is readily available in large quantities from cereal crops such as maize and wheat, making it a cost-effective option for research. However, one of the limitations of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its complex chemical structure, which can make it difficult to synthesize and analyze.
将来の方向性
There are several potential future directions for research on 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects, in order to better understand its potential applications in various fields.
2. Development of new methods for synthesizing and purifying 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to improve its availability and reduce costs.
3. Exploration of its potential applications in biotechnology, such as genetic engineering and plant breeding.
4. Development of new drugs based on the structure and properties of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to treat various diseases and disorders.
5. Investigation of its potential applications in food and nutrition, such as its antioxidant and anti-inflammatory properties.
合成法
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and chemical modification. One of the most commonly used methods for synthesizing 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is the Pfitzner-Moffatt oxidation of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. This reaction involves the use of dimethyl sulfoxide and oxalyl chloride to convert the starting material into the desired product.
科学的研究の応用
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, it has been shown to have insecticidal, antifungal, and herbicidal properties, making it a promising natural alternative to synthetic pesticides. In medicine, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the development of new drugs. In biotechnology, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been used as a tool for genetic engineering and plant breeding, as it plays a crucial role in plant defense against pests and diseases.
特性
製品名 |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
分子式 |
C25H18N2O7 |
分子量 |
458.4 g/mol |
IUPAC名 |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N2O7/c1-31-15-6-4-5-14(10-15)27-23(28)16-8-7-13(9-17(16)24(27)29)22-26-19-12-21(33-3)20(32-2)11-18(19)25(30)34-22/h4-12H,1-3H3 |
InChIキー |
GEIGJAXUBLUQKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
正規SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)


![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)